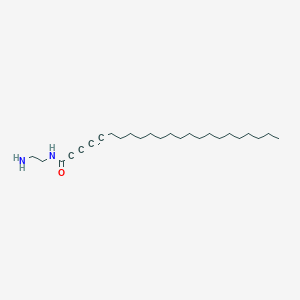
N-(2-Aminoethyl)tricosa-2,4-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)tricosa-2,4-diynamide is a compound with a unique structure characterized by a long aliphatic chain with two conjugated triple bonds and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)tricosa-2,4-diynamide typically involves the reaction of 10,12-tricosadiynoic acid with 1,2-ethylenediamine. The process begins with the activation of the carboxylic acid group of 10,12-tricosadiynoic acid using N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (CH2Cl2). The activated ester is then reacted with 1,2-ethylenediamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)tricosa-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
N-(2-Aminoethyl)tricosa-2,4-diynamide has several scientific research applications:
Materials Science: It is used in the synthesis of polydiacetylene-based materials, which have applications in sensors and nanotechnology.
Biology: The compound can be incorporated into lipid vesicles for drug delivery systems.
Medicine: Its potential use in developing new therapeutic agents is being explored.
Industry: It can be used in the production of specialty polymers and coatings.
作用機序
The mechanism by which N-(2-Aminoethyl)tricosa-2,4-diynamide exerts its effects involves its ability to form stable complexes with various molecules. The aminoethyl group can interact with biological targets, while the diynamide moiety can participate in polymerization reactions, leading to the formation of polydiacetylene structures .
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)pentacosa-10,12-diynamide: Similar structure with a longer aliphatic chain.
N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide: Contains a methyl-substituted amino group.
N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide: Contains a dimethyl-substituted amino group.
Uniqueness
N-(2-Aminoethyl)tricosa-2,4-diynamide is unique due to its specific chain length and the presence of conjugated triple bonds, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and nanotechnology.
特性
CAS番号 |
601473-47-6 |
|---|---|
分子式 |
C25H44N2O |
分子量 |
388.6 g/mol |
IUPAC名 |
N-(2-aminoethyl)tricosa-2,4-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-18,23-24,26H2,1H3,(H,27,28) |
InChIキー |
OHNVQHFWXOMLHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12581605.png)
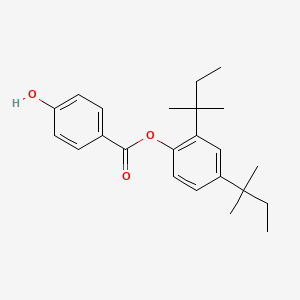
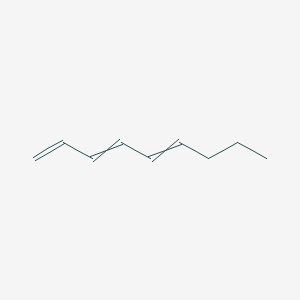
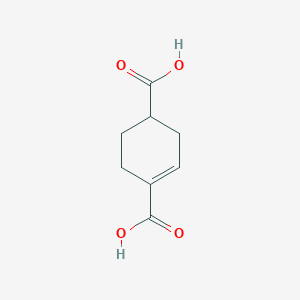
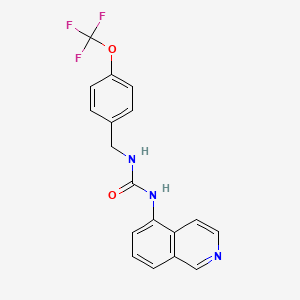
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
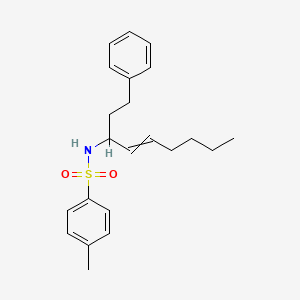
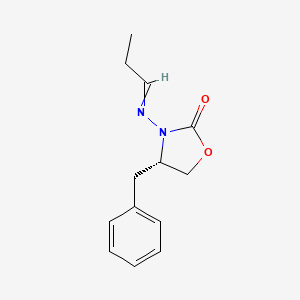
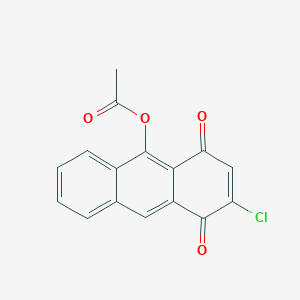

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
